30-Nor-A/'-neogammaceran-22-one
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Overview
Description
30-Nor-A/'-neogammaceran-22-one is a triterpenoid compound isolated from the leaves of various species of the genus Adiantum, which belongs to the family Pteridaceae . Triterpenoids are a class of chemical compounds composed of three terpene units with a molecular formula of (C_{30}H_{48}). This compound is known for its diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 30-Nor-A/'-neogammaceran-22-one typically involves the extraction of the compound from the leaves of Adiantum species. The process begins with the collection of plant material, which is then dried and ground into a fine powder. The powdered material is subjected to solvent extraction using solvents such as methanol or ethanol . The extract is then concentrated and purified using chromatographic techniques to isolate this compound.
Industrial Production Methods
Industrial production of this compound follows a similar extraction process but on a larger scale. The plant material is processed in large extraction units, and the solvent extraction is carried out in industrial-scale reactors. The crude extract is then subjected to large-scale chromatographic separation to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions
30-Nor-A/'-neogammaceran-22-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize derivatives for further research .
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are studied for their enhanced pharmacological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 30-Nor-A/'-neogammaceran-22-one involves its interaction with various molecular targets and pathways . This compound exerts its effects by modulating the activity of enzymes, receptors, and signaling molecules involved in cellular processes. For example, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation through the modulation of key signaling pathways .
Comparison with Similar Compounds
30-Nor-A/'-neogammaceran-22-one is compared with other similar triterpenoid compounds, such as hopanol, neohopene, hydroxyadiantone, isoadiantone, fernene, and adiantol . These compounds share similar structural features but differ in their functional groups and pharmacological properties. This compound is unique due to its specific bioactive properties and its potential for therapeutic applications .
List of Similar Compounds
- Hopanol
- Neohopene
- Hydroxyadiantone
- Isoadiantone
- Fernene
- Adiantol
Properties
CAS No. |
1253-69-6 |
---|---|
Molecular Formula |
C29H48O |
Molecular Weight |
412.7 g/mol |
IUPAC Name |
1-[(3S,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl]ethanone |
InChI |
InChI=1S/C29H48O/c1-19(30)20-11-16-26(4)21(20)12-17-28(6)23(26)9-10-24-27(5)15-8-14-25(2,3)22(27)13-18-29(24,28)7/h20-24H,8-18H2,1-7H3/t20-,21+,22+,23-,24-,26+,27+,28-,29-/m1/s1 |
InChI Key |
DCBAVUVLEYSTPU-LMDOITEXSA-N |
SMILES |
CC(=O)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C |
Canonical SMILES |
CC(=O)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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